
2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as BDB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDB belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthesis and Properties
- New unsymmetrical binucleating ligands and their copper(II) complexes have been synthesized, with the focus on spectral, electrochemical, and magnetic properties. These studies have revealed distinct quasireversible redox peaks and antiferromagnetic interaction between the copper atoms, showcasing the potential of such compounds in electrochemical and magnetic applications (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Antipsychotic Drug Development
- A series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines were synthesized and identified as thienoanalogues of loxapine, a potent antipsychotic drug. Some of these compounds demonstrated potent antipsychotic activity, contributing to the development of new treatments in psychiatry (Kohara et al., 2002).
Antifungal Activity
- Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, including the compound , have been synthesized and tested for antifungal activity. These compounds showed significant inhibitory effects on various fungi, indicating their potential as antifungal agents (Ienascu et al., 2018).
Molecular Interactions and Structure Analysis
- Studies involving the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including 2-bromo analogues, have provided insights into the molecular interactions and structure of these compounds. This research is crucial for understanding the chemical behavior and potential applications of these molecules (Saeed et al., 2020).
properties
IUPAC Name |
2-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN4O/c1-25(2)18-10-8-17(9-11-18)21(27-14-12-26(3)13-15-27)16-24-22(28)19-6-4-5-7-20(19)23/h4-11,21H,12-16H2,1-3H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMZCDTWRKFNGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

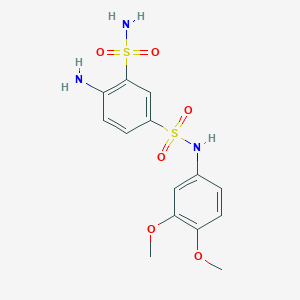
![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)

![2-Butylbenzo[b]furan-5-carboxylic acid](/img/structure/B2364950.png)
![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)
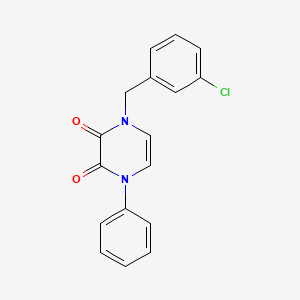
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylnaphthalene-2-carboxamide](/img/structure/B2364956.png)
![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)
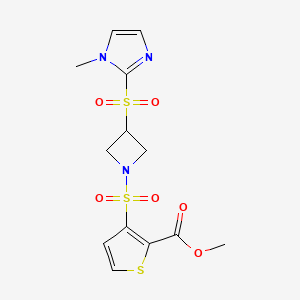
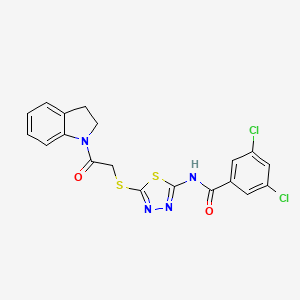
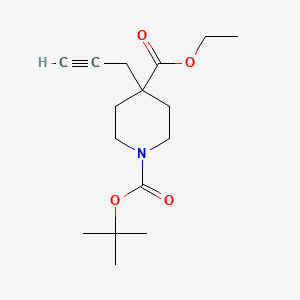
![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)

![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)